N-[1-(2-fluorobenzoyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide
Description
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-7-oxa-2-azaspiro[45]decane-2-carboxamide is a complex organic compound that features a piperidine ring, a fluorobenzoyl group, and a spirocyclic structure
Properties
IUPAC Name |
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O3/c22-18-5-2-1-4-17(18)19(26)24-10-6-16(7-11-24)23-20(27)25-12-9-21(14-25)8-3-13-28-15-21/h1-2,4-5,16H,3,6-15H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHFJOAEJGRTCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)NC3CCN(CC3)C(=O)C4=CC=CC=C4F)COC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-fluorobenzoyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and the fluorobenzoyl group. The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the fluorobenzoyl group is introduced via acylation reactions. The final spirocyclic structure is formed through a series of cyclization and functionalization steps, often involving the use of catalysts and specific reaction conditions to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be critical to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of N-[1-(2-fluorobenzoyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and spirocyclic compounds, such as:
- N-(2-(1-(2-fluorobenzyl)piperidin-4-yl)ethyl)-6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Uniqueness
N-[1-(2-fluorobenzoyl)piperidin-4-yl]-7-oxa-2-azaspiro[4.5]decane-2-carboxamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
